molecular formula C21H19ClN4O2 B11073145 2,4-diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11073145
M. Wt: 394.9 g/mol
InChI Key: ZWJAWXZPMDOOJR-UHFFFAOYSA-N
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Description

2,4-DIAMINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound. It belongs to the class of chromeno[2,3-b]pyridines, which are known for their versatile biological profiles and applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a one-pot process. A common synthetic route includes the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This method is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot synthesis methodology is favored due to its efficiency and eco-friendly nature. This approach ensures high atom economy and reduces the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2,4-DIAMINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE apart is its unique structural features, such as the presence of a chlorophenyl group and a cyanide moiety.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

2,4-diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H19ClN4O2/c1-21(2)7-13(27)16-14(8-21)28-20-17(18(24)11(9-23)19(25)26-20)15(16)10-5-3-4-6-12(10)22/h3-6,15H,7-8H2,1-2H3,(H4,24,25,26)

InChI Key

ZWJAWXZPMDOOJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl)C(=O)C1)C

Origin of Product

United States

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